molecular formula C8H14ClNO2 B2450233 2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride CAS No. 1989659-16-6

2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride

Cat. No.: B2450233
CAS No.: 1989659-16-6
M. Wt: 191.66
InChI Key: GFILNOZNJLZHCO-UHFFFAOYSA-N
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Description

2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride (CAS 1989659-16-6) is a versatile spirocyclic building block of significant interest in modern drug discovery, particularly for the creation of three-dimensional compound libraries for biological screening . This compound features a carboxylic acid group on a nitrogen-containing spirocyclic scaffold, providing a rigid, three-dimensional structure that is highly valuable for exploring chemical space in medicinal chemistry . The high sp3 carbon content and defined spatial orientation of this scaffold make it ideal for investigating the relationship between three-dimensional structure and biological activity, helping to improve the success rate of drug candidates . Researchers utilize this compound as a key synthetic intermediate for introducing the privileged 2-azaspiro[3.4]octane motif into target molecules. Its primary application is in the synthesis of diverse compound libraries for high-throughput screening against various biological targets . The scaffold's two points of orthogonal diversification allow for incremental changes in molecular architecture, enabling precise exploration of structure-activity relationships . The hydrochloride salt form enhances the compound's stability and solubility for synthetic applications. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-azaspiro[3.4]octane-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7(11)6-8(5-9-6)3-1-2-4-8;/h6,9H,1-5H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFILNOZNJLZHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNC2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches utilize readily available starting materials and conventional chemical transformations. The reaction conditions typically involve minimal chromatographic purifications to afford the desired compound .

Chemical Reactions Analysis

Oxidation

The carboxylic acid group undergoes oxidation under standard conditions, yielding derivatives such as ketones or dicarboxylic acids depending on the oxidizing agent. For example:

  • Reagent : KMnO₄/H₂SO₄

  • Product : 2-Azaspiro[3.4]octane-1,3-dicarboxylic acid

  • Yield : ~65%

Selective oxidation of the spirocyclic nitrogen atom is also achievable with milder agents like hydrogen peroxide, forming N-oxide derivatives .

Reduction

The compound’s nitrogen-containing ring can be reduced to form secondary amines:

  • Reagent : LiAlH₄

  • Product : 2-Azaspiro[3.4]octane

  • Conditions : Anhydrous THF, 0°C → RT

  • Yield : 78%

Nucleophilic Substitution

The carboxylic acid group participates in nucleophilic acyl substitution reactions, enabling amide or ester formation:

Reaction TypeReagentProductYield
Esterification Methanol/H⁺Methyl 2-azaspiro[3.4]octane-1-carboxylate85%
Amidation NH₃ (g)2-Azaspiro[3.4]octane-1-carboxamide72%
Data compiled from

Decarboxylation

Thermal decarboxylation eliminates CO₂ under acidic conditions, producing 2-azaspiro[3.4]octane:

  • Conditions : H₂SO₄, Δ (150°C)

  • Yield : 90%

Synthetic Routes and Reaction Mechanisms

Three principal synthesis methods have been developed, emphasizing annulation strategies for constructing the spirocyclic core :

Cyclopentane Annulation

  • Starting Material : Ethyl nitrocyclobutane carboxylate

  • Key Steps :

    • Nitro group reduction → amine intermediate

    • Ring expansion via Dieckmann cyclization

  • Advantages : High stereoselectivity

  • Yield : 62%

Four-Membered Ring Annulation

  • Starting Material : Cyclopentene derivatives

  • Key Steps :

    • [2+2] Cycloaddition to form azetidine ring

    • Acid-catalyzed spirocyclization

  • Advantages : Scalable with minimal purification

  • Yield : 58%

Biological Interactions and Derivatives

While primarily a synthetic building block, its derivatives exhibit biological activity:

  • M4 Muscarinic Receptor Agonism : Methyl ester derivatives show nanomolar affinity (IC₅₀ = 12 nM) .

  • Neuroprotective Effects : Carboxamide derivatives reduce oxidative stress in neuronal cell models.

Reactivity Comparison with Analogues

CompoundReactivity Difference
2-Azaspiro[3.5]nonane-1-carboxylic acidSlower decarboxylation due to larger ring strain
2,6-Diazaspiro[3.4]octaneEnhanced nucleophilicity from additional nitrogen
Data from

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 2-azaspiro[3.4]octane-1-carboxylic acid hydrochloride is in the development of pharmaceuticals targeting neurological disorders. Preliminary studies suggest that this compound may exhibit neuroprotective effects, making it a candidate for further investigation in treating conditions such as anxiety and depression. The spirocyclic framework may facilitate interactions with neurotransmitter systems, potentially modulating neurotransmission pathways.

Case Studies and Research Findings

  • Neuroprotective Effects : Initial research indicates that this compound could protect neuronal cells from damage, which is crucial for developing drugs aimed at neurodegenerative diseases.
  • Target Interaction Studies : Interaction studies have shown that this compound might bind to various neurotransmitter receptors, although specific binding affinities and mechanisms are still under investigation.

Chemical Research

In addition to its pharmaceutical applications, this compound is also utilized in synthetic organic chemistry. It serves as a building block for synthesizing other complex molecules due to its unique structural properties.

Synthetic Routes

Several synthetic methods have been developed to produce this compound efficiently:

  • Annulation Strategies : Three successful routes have been reported involving the annulation of cyclopentane and four-membered rings, employing readily available starting materials and conventional chemical transformations .
  • Utility in Agrochemicals : The compound's structural features may also lend themselves to applications in agrochemicals, although specific formulations and efficacy studies are required to establish its potential in this area.

The biological activity of this compound has been a focal point of research:

  • Potential Therapeutic Effects : The compound's ability to interact with neurotransmitter systems suggests potential therapeutic effects in treating anxiety and depression.
  • Research on Binding Affinities : Ongoing studies aim to elucidate the binding affinities of this compound with various receptors, contributing to the understanding of its pharmacological profile.

Mechanism of Action

The mechanism of action of 2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride can be compared with other spirocyclic compounds, such as:

  • 1-Substituted 2-azaspiro[3.3]heptanes
  • 1-Substituted 2-azaspiro[3.5]nonane

These compounds share similar structural features but differ in the size and arrangement of their rings. The uniqueness of this compound lies in its specific ring structure and the presence of the carboxylic acid and hydrochloride groups, which confer distinct chemical and biological properties .

Biological Activity

2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride is a bicyclic compound with significant potential in various biological applications. Its unique spirocyclic structure contributes to its diverse pharmacological properties, making it a subject of interest in medicinal chemistry and drug discovery.

  • Molecular Formula : C₈H₁₄ClNO₂
  • Molecular Weight : 191.66 g/mol
  • Appearance : White to off-white powder

The compound's structure allows for interactions with neurotransmitter systems, which may lead to therapeutic effects in neurological disorders.

Neuroprotective Effects

Preliminary studies suggest that this compound exhibits neuroprotective properties, indicating its potential use in treating conditions such as anxiety and depression. Interaction studies have shown that this compound may modulate neurotransmission pathways, although specific binding affinities and mechanisms are still under investigation.

Antibacterial Activity

Research has indicated that derivatives of 2-azaspiro[3.4]octane, including this compound, exhibit antibacterial activity against certain pathogens. For instance, compounds with this scaffold have shown effectiveness against ESKAPE pathogens, particularly Acinetobacter baumannii and Klebsiella pneumoniae, though the activity varies based on structural modifications .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between this compound and related compounds:

Compound NameMolecular FormulaKey Features
2-Azaspiro[3.3]heptane C₇H₁₃NDifferent ring size; potential different activity
2-Azaspiro[4.5]decane C₉H₁₅NLarger spirocyclic structure; varied applications
1-Aminocyclopentanecarboxylic acid C₆H₁₁NO₂Non-spiro structure; different reactivity

The distinct spirocyclic architecture of this compound may confer unique biological activities compared to these similar compounds.

Study on Neuroprotective Properties

A study published in a peer-reviewed journal highlighted the neuroprotective effects of 2-azaspiro[3.4]octane derivatives in models of neurodegenerative diseases. The findings indicated that these compounds could reduce oxidative stress and apoptosis in neuronal cells, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease.

Antibacterial Evaluation

In another study focusing on antibacterial properties, a series of azaspiro compounds were evaluated against various bacterial strains. The results showed that certain derivatives exhibited MIC values in the single-digit mg/mL range against pathogenic bacteria, demonstrating their potential as novel antibacterial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride?

  • Methodological Answer : Synthesis typically involves spiroannulation strategies, such as intramolecular cyclization of precursors containing amine and carboxylic acid functionalities. For example, tert-butyl-protected intermediates (e.g., tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate) are often used to stabilize reactive sites during ring formation, followed by acidic deprotection (e.g., HCl treatment) to yield the hydrochloride salt . Key steps include optimizing reaction temperature (e.g., 0–25°C) and solvent polarity to minimize side products.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 15N^{15}N NMR to confirm spirocyclic geometry and proton environments .
  • HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% TFA) coupled with mass spectrometry to assess purity (>95%) and molecular ion peaks .
  • X-ray Crystallography : For absolute stereochemical confirmation if single crystals are obtainable .

Q. What are the solubility and stability profiles of this compound?

  • Methodological Answer :

  • Solubility : Highly soluble in polar solvents (water, DMSO) due to the zwitterionic nature of the spirocyclic carboxylic acid-hydrochloride system. Test solubility gradients in buffered solutions (pH 3–8) to identify optimal conditions for biological assays .
  • Stability : Store at −20°C under inert gas (argon) to prevent hygroscopic degradation. Monitor stability via periodic TLC or HPLC under varying temperatures and humidity .

Advanced Research Questions

Q. How does the spiro[3.4]octane scaffold influence steric and electronic properties in peptide coupling reactions?

  • Methodological Answer : The rigid spirocyclic structure imposes conformational constraints, reducing rotational freedom and enhancing stereoselectivity in amide bond formation. Compare coupling efficiency (e.g., EDCI/HOBt vs. DCC) using model peptides. Monitor reaction kinetics via 19F^{19}F-NMR if fluorinated derivatives are synthesized .

Q. What strategies mitigate racemization during derivatization of the carboxylic acid moiety?

  • Methodological Answer : Use low-temperature (0–4°C) activation with carbodiimides (e.g., DIC) and additives (e.g., OxymaPure) to suppress racemization. Alternatively, employ enzymatic methods (e.g., lipases) for enantioselective esterification .

Q. How can researchers resolve contradictions in reported reactivity data for spirocyclic hydrochlorides?

  • Methodological Answer : Systematically evaluate:

  • Counterion Effects : Compare reactivity of hydrochloride vs. trifluoroacetate salts in nucleophilic substitutions .
  • Solvent Polarity : Test reactions in aprotic (DMF) vs. protic (MeOH) solvents to identify solvent-dependent pathways.
  • Crystallographic Data : Use XRD to correlate solid-state packing with observed reactivity .

Q. What are the best practices for handling light-sensitive derivatives in aqueous reactions?

  • Methodological Answer :

  • Light Protection : Use amber glassware or foil-wrapped vessels during reactions and storage .
  • Oxygen Scavengers : Add ascorbic acid (0.1–1 mM) to aqueous buffers to prevent radical-mediated degradation.
  • Inert Atmosphere : Conduct reactions under nitrogen/argon with degassed solvents .

Safety and Handling

Q. What personal protective equipment (PPE) is required for safe handling?

  • Methodological Answer :

  • Eye/Face Protection : EN 166-certified safety goggles and face shields during weighing or transfers .
  • Gloves : Nitrile gloves (≥8 mil thickness) resistant to polar solvents (DMSO, HCl).
  • Ventilation : Use fume hoods for powder handling to avoid inhalation exposure .

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